molecular formula C14H12N2O2 B2624541 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one CAS No. 477870-20-5

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one

Cat. No. B2624541
M. Wt: 240.262
InChI Key: MWHXZGXZDHNUIK-UHFFFAOYSA-N
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Description

The compound “2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one” does not have a direct match in the search results. However, a similar compound, Tyrosol, is an organic compound with the formula HOC6H4CH2CH2OH. It is classified as a phenylethanoid, a derivative of phenethyl alcohol, and is found in a variety of natural sources1. The compound is a colorless solid, and the principal source in the human diet is olive oil1.



Synthesis Analysis

The synthesis analysis of the compound could not be retrieved directly. However, a related compound, 9,9-bis (4-hydroxyphenyl) fluorene, was synthesized using bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH). The BFIL catalyst achieved nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene2.



Molecular Structure Analysis

The molecular structure analysis of the compound could not be retrieved directly. However, the search results indicate that the study of the mechanism of formation of 1,2,4-triazoles is of particular interest for understanding the process of heterocyclization3.



Chemical Reactions Analysis

The chemical reactions analysis of the compound could not be retrieved directly. However, a related compound, 9,9-bis (4-hydroxyphenyl) fluorene, was synthesized using bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH). The BFIL catalyst achieved nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene2.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound could not be retrieved directly. However, a related compound, Tyrosol, is a colorless solid with a chemical formula of C8H10O2 and a molar mass of 138.164 g/mol1.


Safety And Hazards

The safety and hazards of the compound could not be retrieved directly. However, a related compound, 2-(4-Hydroxyphenylazo)benzoic acid, is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation4.


Future Directions

The future directions of the compound could not be retrieved directly. However, Chroman-4-one, a related compound, is one of the most important heterobicyclic moieties existing in natural compounds as polyphenols and as synthetic compounds. Due to its diverse biological activities, several analogues of chromane are also available in the market. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community5.


properties

IUPAC Name

2-(4-hydroxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-10-6-4-9(5-7-10)14-15-8-11-12(16-14)2-1-3-13(11)18/h4-8,17H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXZGXZDHNUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one

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